![molecular formula C22H21N3OS B2928541 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-80-8](/img/structure/B2928541.png)

2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

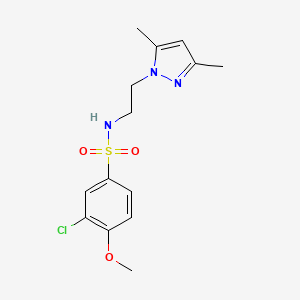

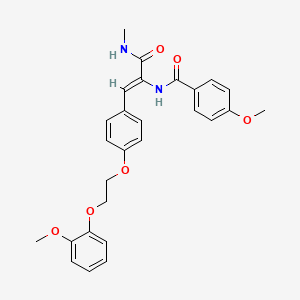

2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

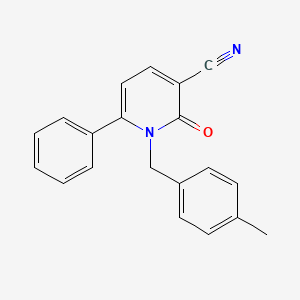

Synthesis Techniques : Pyrimidinones and derivatives, including compounds similar to 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, have been synthesized using various techniques, emphasizing the reaction of amino compounds with different reagents and cyclization processes. Studies provide insights into the synthesis pathways and reaction conditions for these compounds (Al-Haiza, Mostafa, & El-kady, 2003).

Nuclear Magnetic Resonance (NMR) Analysis : NMR spectral analysis has been employed to study compounds like this compound. This includes analysis of their structure and tautomerism, offering valuable insights into the molecular characteristics of these compounds (Al-Jallo & At-Biaty, 1978).

Biological Evaluation and Potential Medical Applications

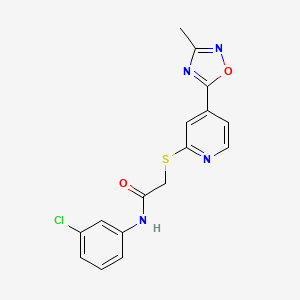

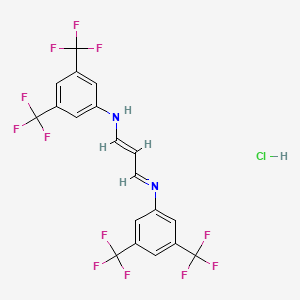

Pharmacophores in Medicine and Nonlinear Optics : Derivatives of pyrimidine rings, which include structures similar to this compound, are significant due to their presence in DNA and RNA. These compounds show promising applications in medicine and nonlinear optics (NLO) fields. Studies reveal their potential as NLO materials and in optoelectronic applications (Hussain et al., 2020).

Adenosine Receptor Affinity : Certain pyrazolo[3,4-d]pyrimidine analogues, structurally related to the query compound, have shown affinity for adenosine receptors, suggesting their potential in developing therapeutic agents. These studies focus on the synthesis and biological evaluation of such compounds for medical applications (Quinn, Scammells, & Tucker, 1991).

Antifungal and Antitumor Activities : Compounds within this chemical class have been evaluated for their antifungal and antitumor properties. The structure-activity relationships of these compounds provide insights into their potential as therapeutic agents (Rahmouni et al., 2016).

Aldose Reductase Inhibitors : Pyridopyrimidinones, similar in structure to the query compound, have been tested as aldose reductase inhibitors, displaying activities at micromolar/submicromolar levels. This research highlights their potential in treating complications related to diabetes (La Motta et al., 2007).

Mechanism of Action

Target of Action

Similar compounds such as thieno[2,3-d]pyrimidin-4(3h)-ones have been reported to targetacetyl-CoA carboxylase enzyme and Mycobacterium tuberculosis bd oxidase . These enzymes play crucial roles in fatty acid synthesis and energy metabolism, respectively.

Mode of Action

Based on the targets mentioned above, we can infer that the compound may inhibit the activity of the acetyl-coa carboxylase enzyme and mycobacterium tuberculosis bd oxidase, leading to disruption of fatty acid synthesis and energy metabolism, respectively .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. Inhibition of acetyl-CoA carboxylase can disrupt the synthesis of fatty acids, which are essential components of cell membranes . On the other hand, inhibition of Mycobacterium tuberculosis bd oxidase can disrupt the energy metabolism of the bacteria, potentially leading to its death .

Pharmacokinetics

Similar compounds have been synthesized and tested for their antimicrobial activities . The results of these studies could provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

Based on the potential targets and mode of action, we can infer that the compound may lead to disruption of fatty acid synthesis and energy metabolism, potentially leading to cell death .

Properties

IUPAC Name |

3-(4-methylphenyl)-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS/c1-14(2)27-22-24-19-18(16-7-5-4-6-8-16)13-23-20(19)21(26)25(22)17-11-9-15(3)10-12-17/h4-14,23H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRKJADQOOBABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)

![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2928464.png)

![4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid](/img/structure/B2928466.png)

![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)

![6,14-Dihydropyrido[2',1':2,3]imidazo[1,5-a]pyrido[2',1':2,3]imidazo[1,5-d]pyrazine-8,16-diium bromide](/img/structure/B2928474.png)

![1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2928475.png)